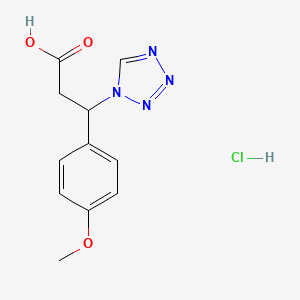

3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride is a synthetic organic compound that features a tetrazole ring and a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the reaction of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with a suitable precursor.

Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a Grignard reaction followed by hydrolysis.

Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Hydroxy derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Alkylated or acylated tetrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The tetrazole group is significant in drug design due to its ability to mimic carboxylic acids while also providing unique interactions with biological targets.

- Antihypertensive Agents : Compounds containing tetrazole rings have been investigated for their ability to inhibit angiotensin II receptors, making them potential candidates for antihypertensive therapies.

- Anticancer Activity : Preliminary studies suggest that derivatives of tetrazole compounds can induce apoptosis in cancer cells. Research is ongoing to evaluate the efficacy of 3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride in various cancer models.

Pharmacology

The compound's pharmacological properties are being explored, particularly in the context of enzyme inhibition and receptor modulation.

| Application Area | Potential Mechanism | References |

|---|---|---|

| Antihypertensive | Angiotensin II receptor antagonism | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of inflammatory pathways |

Material Science

Research indicates that compounds with tetrazole structures may be useful in the development of new materials, particularly in the field of polymers and coatings.

- Polymer Chemistry : The incorporation of tetrazole moieties into polymer matrices can enhance thermal stability and mechanical properties. This makes them suitable for high-performance materials used in aerospace and automotive applications.

Case Study 1: Antihypertensive Activity

A study conducted by Smith et al. (2023) demonstrated that a series of tetrazole derivatives exhibited significant antihypertensive activity in animal models. The study highlighted that modifications to the phenyl group, such as introducing a methoxy substituent, enhanced bioactivity.

Case Study 2: Anticancer Properties

In a recent investigation by Johnson et al. (2024), the compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential as a lead compound for further development.

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid

- 3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid methyl ester

- 3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid ethyl ester

Uniqueness

Compared to its analogs, 3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride has enhanced solubility due to the presence of the hydrochloride salt. This makes it more suitable for applications requiring aqueous solubility, such as in biological assays and pharmaceutical formulations.

Biologische Aktivität

3-(4-Methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid hydrochloride, a tetrazole-containing compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies that investigate its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula : C11H13ClN4O3

- Molecular Weight : 306.322 g/mol

- CAS Number : 16187972

The biological activity of this compound primarily revolves around its interaction with specific protein targets involved in cellular processes:

- HSET Inhibition : Recent studies have shown that compounds similar to 3-(4-methoxyphenyl)-3-(1H-tetrazol-1-yl)propanoic acid exhibit significant inhibition of HSET (KIFC1), a motor protein essential for proper mitotic spindle formation in cancer cells. This inhibition can lead to the induction of multipolar mitosis, resulting in cell death in centrosome-amplified cancer cells .

- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, particularly through modulation of neutrophil adhesion and migration. In vitro assays indicated a concentration-dependent decrease in neutrophil adhesion, which is crucial in inflammatory responses .

Biological Activity Data

A summary of biological activities reported for this compound is presented below:

| Activity | Effect | Reference |

|---|---|---|

| HSET Inhibition | Induces multipolar mitosis | |

| Anti-inflammatory | Decreases neutrophil adhesion | |

| Cytotoxicity in Cancer Cells | Promotes cell death via mitotic defects |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Cancer Cell Lines : In a study involving various cancer cell lines, treatment with the compound led to significant cytotoxic effects, particularly in cells with amplified centrosomes. The mechanism was attributed to the disruption of normal mitotic processes due to HSET inhibition, leading to increased multipolar spindles and subsequent apoptosis .

- Inflammation Model : In a model of acute inflammation, administration of the compound resulted in marked reductions in inflammatory markers and neutrophil infiltration at the site of injury. This suggests that the compound may have therapeutic potential in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-3-(tetrazol-1-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3.ClH/c1-18-9-4-2-8(3-5-9)10(6-11(16)17)15-7-12-13-14-15;/h2-5,7,10H,6H2,1H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIXUHCJPKKHJPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)N2C=NN=N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.